molecular formula C7H12ClNO2 B2446915 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride CAS No. 2230807-75-5

2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

Cat. No.: B2446915
CAS No.: 2230807-75-5
M. Wt: 177.63
InChI Key: PKOOXLMSMPBKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative. This compound is known for its unique structure, which includes a bicyclo[3.1.0]hexane ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cycloaddition reaction followed by amination and carboxylation steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is unique due to its bicyclo[3.1.0]hexane ring system, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds .

Biological Activity

2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, also known as a bicyclic amino acid derivative, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound is primarily investigated for its interactions with specific molecular targets, including enzymes and receptors, which may lead to various therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclo[3.1.0]hexane ring system, which contributes to its distinct chemical reactivity and biological activity. Its molecular structure allows for specific interactions with biomolecules, making it a valuable compound in both biological and medicinal chemistry.

Key Characteristics

PropertyDescription
Chemical FormulaC7_7H11_11ClN
Molecular Weight161.62 g/mol
SolubilitySoluble in water and organic solvents
Melting PointApprox. 200-205 °C

The biological activity of this compound is largely attributed to its role as a modulator of metabotropic glutamate receptors (mGluRs). Specifically, it has been shown to act as an agonist for group II mGluRs, which are implicated in various neurological processes.

Interaction with mGluRs

Research indicates that this compound exhibits high affinity and selectivity for group II mGluRs, leading to significant biological effects such as:

  • Anxiolytic Effects : Demonstrated in animal models, where oral administration resulted in reduced anxiety-like behavior.
  • Anticonvulsant Properties : Shown to suppress limbic seizures in experimental settings.

Case Studies and Research Findings

  • Study on Anticonvulsant Activity :
    • A study published in Neuropharmacology evaluated the effects of this compound on seizure models in rats. The compound was found to significantly reduce seizure frequency at doses of 45.6 mg/kg, indicating its potential as an anticonvulsant agent .
  • Anxiolytic Effects in Elevated Plus Maze :
    • In another study, the compound was administered orally at an effective dose of 0.5 mg/kg in mice subjected to the elevated plus maze test. Results indicated a marked decrease in anxiety-related behaviors, supporting its potential use in treating anxiety disorders .
  • Comparative Analysis with Other Compounds :
    • When compared with other compounds targeting mGluRs, such as LY354740 (a known mGluR agonist), this compound showed comparable potency but with a unique profile of receptor selectivity .

Toxicological Profile

While the compound exhibits promising biological activities, it is essential to evaluate its safety profile through toxicological studies. Preliminary data suggest low toxicity at therapeutic doses; however, comprehensive studies are required to establish a complete safety profile.

Properties

IUPAC Name

2-aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-7(6(9)10)2-1-4-3-5(4)7;/h4-5H,1-3,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOOXLMSMPBKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.